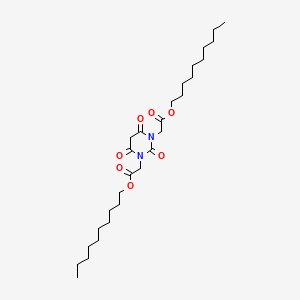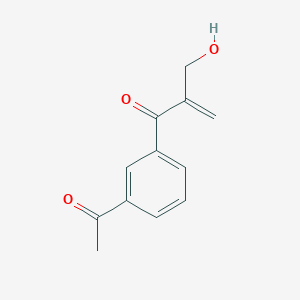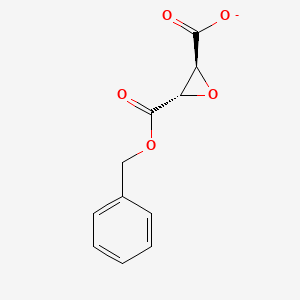![molecular formula C28H24HgN2 B12585298 Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury CAS No. 424833-72-7](/img/structure/B12585298.png)
Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury is an organomercury compound with the molecular formula C30H28HgN2 This compound is characterized by the presence of mercury coordinated to two Schiff base ligands derived from 2-methylbenzaldehyde and 2-aminobenzylamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury typically involves the reaction of mercury(II) acetate with the Schiff base ligand. The Schiff base ligand is prepared by the condensation of 2-methylbenzaldehyde with 2-aminobenzylamine in the presence of an acid catalyst. The resulting Schiff base is then reacted with mercury(II) acetate in a suitable solvent, such as ethanol or methanol, under reflux conditions to yield the desired organomercury compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound to elemental mercury and the corresponding amine.
Substitution: The Schiff base ligands can be substituted with other ligands, leading to the formation of new organomercury compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed
Oxidation: Mercury(II) oxide and oxidized organic products.
Reduction: Elemental mercury and the corresponding amine.
Substitution: New organomercury compounds with different ligands.
Applications De Recherche Scientifique
Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organomercury compounds and as a catalyst in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Utilized in materials science for the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury involves its interaction with various molecular targets. The compound can coordinate with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to potential biological effects. The Schiff base ligands play a crucial role in stabilizing the mercury center and facilitating its interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-{(E)-[(2,6-dimethylphenyl)imino]methyl}phenyl)mercury: Similar structure but with additional methyl groups on the phenyl rings.
Bis(2-{(E)-[(2-ethylphenyl)imino]methyl}phenyl)mercury: Similar structure with ethyl groups instead of methyl groups.
Bis(2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenyl)mercury: Similar structure with hydroxy groups on the phenyl rings.
Uniqueness
Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury is unique due to its specific Schiff base ligands derived from 2-methylbenzaldehyde and 2-aminobenzylamine. The presence of these ligands imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in catalysis and materials science.
Propriétés
Numéro CAS |
424833-72-7 |
|---|---|
Formule moléculaire |
C28H24HgN2 |
Poids moléculaire |
589.1 g/mol |
Nom IUPAC |
bis[2-[(2-methylphenyl)iminomethyl]phenyl]mercury |
InChI |
InChI=1S/2C14H12N.Hg/c2*1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13;/h2*2-8,10-11H,1H3; |
Clé InChI |
SGXYRQIFENHRRO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=CC2=CC=CC=C2[Hg]C3=CC=CC=C3C=NC4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-[Octane-1,8-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12585229.png)
![Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12585237.png)
![Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B12585242.png)
![Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane](/img/structure/B12585254.png)
![9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline](/img/structure/B12585264.png)
![Propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester](/img/structure/B12585268.png)



![5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12585288.png)


